molecular formula C15H21N3O B11748578 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine

Cat. No.: B11748578
M. Wt: 259.35 g/mol
InChI Key: UMKFHMSZOWYQSU-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine is a complex organic compound that features a unique combination of a cyclopropyl group, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and furan groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the reaction conditions and improve yield. The use of automated reactors and advanced purification methods, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine: Similar structure but with a thiophene ring instead of a furan ring.

    {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(pyridin-2-yl)methyl]amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of the furan ring, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C15H21N3O/c1-11(2)18-13(8-15(17-18)12-5-6-12)9-16-10-14-4-3-7-19-14/h3-4,7-8,11-12,16H,5-6,9-10H2,1-2H3

InChI Key

UMKFHMSZOWYQSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCC3=CC=CO3

Origin of Product

United States

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